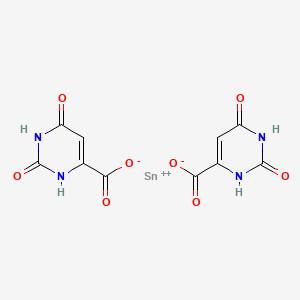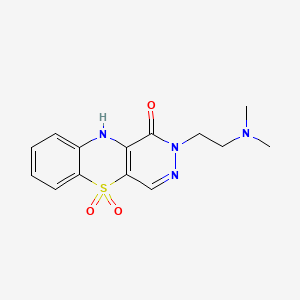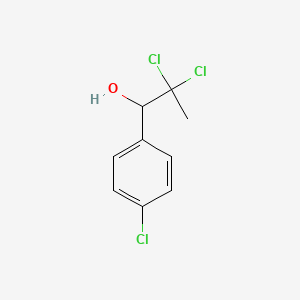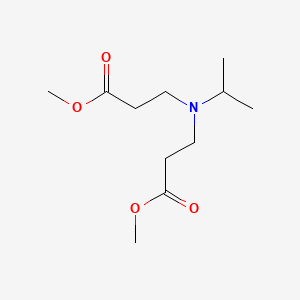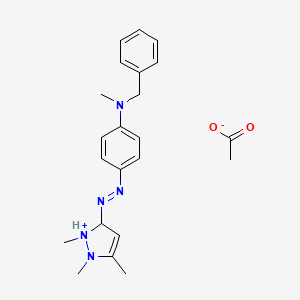
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This compound is particularly interesting due to its unique structure, which incorporates both a benzylmethylamino group and a pyrazolium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments to facilitate the formation of the azo bond. For instance, the diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with a benzylmethylamino-substituted aromatic compound under alkaline conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pH, and reactant concentrations. This ensures the efficient production of this compound with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, and nitric acid for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the manufacturing of colored polymers and textiles
Mecanismo De Acción
The mechanism of action of 5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in applications such as molecular switches and sensors. Additionally, the compound can interact with biological macromolecules, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
- Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate
Uniqueness
5-((4-(Benzylmethylamino)phenyl)azo)-1,2,3-trimethyl-1H-pyrazoliumacetate stands out due to its unique combination of a benzylmethylamino group and a pyrazolium moiety. This structural feature imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
93686-62-5 |
|---|---|
Fórmula molecular |
C22H29N5O2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-benzyl-N-methyl-4-[(1,2,3-trimethyl-1,5-dihydropyrazol-1-ium-5-yl)diazenyl]aniline;acetate |
InChI |
InChI=1S/C20H25N5.C2H4O2/c1-16-14-20(25(4)24(16)3)22-21-18-10-12-19(13-11-18)23(2)15-17-8-6-5-7-9-17;1-2(3)4/h5-14,20H,15H2,1-4H3;1H3,(H,3,4) |
Clave InChI |
CCYWZSGDEAYQJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC([NH+](N1C)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




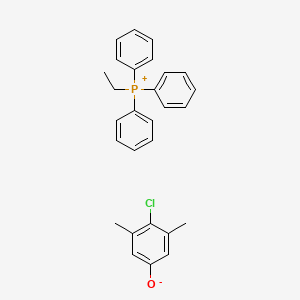
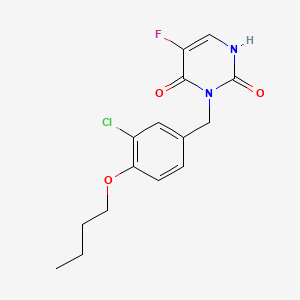
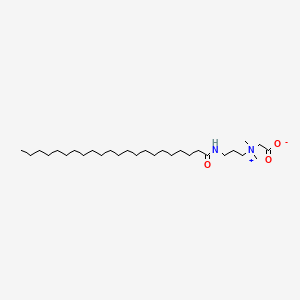

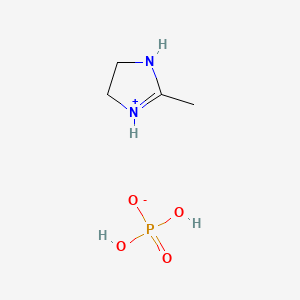
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
